molecular formula C2H4KNS2 B085712 Potassium N-methyldithiocarbamate CAS No. 137-41-7

Potassium N-methyldithiocarbamate

Cat. No. B085712
CAS RN: 137-41-7
M. Wt: 145.29 g/mol
InChI Key: DQRQIQZHRCRSDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium N-methyldithiocarbamate is a concentrated aqueous solution with a clear orange color and a pungent rotten-egg odor . It is used as a soil disinfectant for controlling nematodes, soil diseases, weeds, and germinating weed seeds . The product works by fumigation and does not damage or leave residue in the planted crop .


Synthesis Analysis

Dithiocarbamates, including Potassium N-methyldithiocarbamate, are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . A method for synthesizing liquid N-methyl sodium dithiocarbamate by a microchannel reactor has been reported .


Molecular Structure Analysis

The molecular formula for Potassium N-methyldithiocarbamate is C2H4KNS2 .


Chemical Reactions Analysis

Potassium N-methyldithiocarbamate slowly decomposes in water to give hydrogen sulfide and methylamine . Dilution increases the rate of decomposition. Acidification increases the rate of decomposition . Reactions with aldehydes, nitrides, and hydrides generate flammable gases .


Physical And Chemical Properties Analysis

Potassium N-methyldithiocarbamate is a concentrated aqueous solution . It is a clear orange liquid with a pungent rotten-egg odor . It slowly decomposes in water to give hydrogen sulfide and methylamine .

Scientific Research Applications

  • Methyl isothiocyanate, a product of the decomposition of sodium N-methyldithiocarbamate (metham-sodium), has been investigated for its impact on soil quality. It was found that this compound can be phytotoxic in certain concentrations in soil, which could have implications for agricultural practices (Lloyd, 1962).

  • Research on N-methyl berbamine, a derivative of N-methyldithiocarbamate, has revealed its potential in affecting blood pressure by modulating calcium-activated potassium currents in rat mesenteric resistance vascular smooth muscle cells (Dong-yun Han et al., 2004).

  • Another study on N-methyl berbamine showed its inhibitory effects on delayed outward potassium currents in isolated rat hepatocytes, suggesting a role as a potassium channel inhibitor (J. Li et al., 1998).

  • The potential of N-methyldithiocarbamate to generate biologically active compounds like methyl isothiocyanate and CS2, which can interact with proteins in biological systems, has been examined. This study provides insight into the molecular mechanisms that may contribute to the toxicity of this class of compounds (Valentine et al., 1995).

  • The effect of different nitrogen and potassium levels on wheat yield, including the application of potassium N-methyldithiocarbamate, has been researched, providing a basis for scientific fertilizer application in wheat production (Wu Ji-et, 2009).

  • A review on the future research needs for potassium in agriculture, which could include compounds like potassium N-methyldithiocarbamate, emphasizes the importance of understanding potassium's role in soils, plant physiology, crop nutrition, and stress mitigation (Römheld & Kirkby, 2010).

  • Potassium sorbate has been utilized in the Knoevenagel condensation of aromatic aldehydes, demonstrating the utility of potassium compounds in chemical reactions (Qing-Ling Liu et al., 2011).

  • The selective methylation of benzoyl and furoylthiocarbamates, which may include potassium N-methyldithiocarbamate, has been studied, highlighting the specific chemical reactions and products involved (Plutín et al., 2010).

  • The modulation of macrophage response to lipopolysaccharide by sodium methyldithiocarbamate has been examined, indicating the compound's potential impact on inflammation and immune response (Pruett et al., 2009).

  • A study on the application of potassium to grape clusters after veraison found that it increases soluble solids by enhancing berry water loss, suggesting agricultural applications for potassium compounds (Obenland et al., 2015).

Safety And Hazards

Potassium N-methyldithiocarbamate is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is very toxic to aquatic life . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

potassium;N-methylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS2.K/c1-3-2(4)5;/h1H3,(H2,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRQIQZHRCRSDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

KC2H4NS2, C2H4KNS2
Record name POTASSIUM N-METHYLDITHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18210
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-54-7 (Parent)
Record name Metam-potassium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034424
Record name Potassium N-methyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Potassium n-methyldithiocarbamate appears as a concentrated aqueous solution. Clear orange liquid with a pungent rotten-egg odor., Concentrated aqueous solution: Clear orange liquid with a pungent odor of rotten eggs; [CAMEO]
Record name POTASSIUM N-METHYLDITHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18210
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Metam-potassium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8644
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Potassium N-methyldithiocarbamate

CAS RN

137-41-7
Record name POTASSIUM N-METHYLDITHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18210
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Metam-potassium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium N-methyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium methyldithiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAM-POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL3E5450Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium N-methyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Potassium N-methyldithiocarbamate
Reactant of Route 3
Potassium N-methyldithiocarbamate
Reactant of Route 4
Potassium N-methyldithiocarbamate
Reactant of Route 5
Potassium N-methyldithiocarbamate
Reactant of Route 6
Potassium N-methyldithiocarbamate

Citations

For This Compound
117
Citations
M Chamorro, TE Seijo, JC Noling, B De los Santos… - Crop protection, 2016 - Elsevier
… included MeBr as a standard and common alternatives such as chloropicrin (PIC), 1,3-dichloropropene (1,3D), dimethyl disulfide (DMDS), potassium N-methyldithiocarbamate (Kpam) …
Number of citations: 40 www.sciencedirect.com
A Khan, W Ntow, H Ajwa - … on Methyl Bromide Alternatives and Emissions …, 2008 - mbao.org
… Recently, metam potassium (K-Pam HL, 54% potassium N-methyldithiocarbamate) was introduced to the market as a new MITC generator. To ensure effective application of metam …
Number of citations: 2 mbao.org
K Solari, M Verder-Carlos, AD Date - 2015 - Citeseer
… , metam potassium (also known as potassium n-methyldithiocarbamate), and dazomet. … sodium, metam potassium (also known as potassium N-methyldithiocarbamate), and dazomet. …
Number of citations: 4 citeseerx.ist.psu.edu
BA King, JP Taberna Jr - Journal of nematology, 2013 - ncbi.nlm.nih.gov
… Fumigant nematicides include 1,3-dichloropropene (1,3-D) (Telone II), sodium N-methyldithiocarbamate (MS) (VAPAM HL), and potassium N-methyldithiocarbamate (KS) (K-PAM HL). …
Number of citations: 28 www.ncbi.nlm.nih.gov
A De Cal, A Martinez-Treceno, T Salto… - Applied Soil …, 2005 - Elsevier
… (chloropicrin), tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione (dazomet), sodium N-methyldithiocarbamate (metam sodium), potassium N-methyldithiocarbamate (metam …
Number of citations: 83 www.sciencedirect.com
SS Hewavitharana, ST DuPont, M Mazzola - 2019 - rex.libraries.wsu.edu
Replant disease is a widespread problem in areas that grow tree fruit and nuts, greatly impacting intensive apple production. It is characterized by reduced productivity in fields …
Number of citations: 9 rex.libraries.wsu.edu
B Mensink - 1999 - rivm.openrepository.com
… 2J () paraformaldehyde 2J I peracetic acid 213 phenol 27 potassium bichromate 219 potassium bifluoride 22() potassium hydroxide 222 potassium N-methyldithiocarbamate 226 …
Number of citations: 2 rivm.openrepository.com
RE Ingham, PB Hamm, M Baune… - Journal of …, 2007 - ncbi.nlm.nih.gov
… Shank-injected (SH) MS or metam potassium (MP, potassium N-methyldithiocarbamate, K-PAM HL, 54% ai formulation (0.7 kg ai/liter), AMVAC Chemical Corp., Los Angeles, CA.) …
Number of citations: 20 www.ncbi.nlm.nih.gov
BR Kim, JE Anderson, SA Mueller, WA Gaines… - Water research, 2002 - Elsevier
… example is potassium N-methyldithiocarbamate. Pope and Dziewulski [59] evaluated a carbamate mixture (disodium cyanodithioimidocarbonate+potassium N-methyldithiocarbamate) …
Number of citations: 514 www.sciencedirect.com
LG Cordova, A Amiri, NA Peres - Crop Protection, 2017 - Elsevier
… started on 16 Oct 2013 with the planting of bare-root transplants from Ontario, Canada, into plastic-mulched, raised beds fumigated with KPam (54% potassium N-methyldithiocarbamate…
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.